N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}thiophene-2-carboxamide
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Overview
Description
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a thiophene ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2’,6’-Dimethylphenyl)-2-piperidinecarboxamide: Shares a similar core structure but differs in the substituents and functional groups.
N-(4-Fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Another thiophene derivative with different substituents.
Uniqueness
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a benzodiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3OS |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H25N3OS/c1-17-11-12-18(2)19(15-17)16-27-21-8-4-3-7-20(21)26-23(27)10-5-13-25-24(28)22-9-6-14-29-22/h3-4,6-9,11-12,14-15H,5,10,13,16H2,1-2H3,(H,25,28) |
InChI Key |
UFSPHAYAFCGJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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